molecular formula C13H20IN3O2 B15279857 tert-Butyl 3-((3-iodo-1H-pyrazol-4-yl)methyl)pyrrolidine-1-carboxylate

tert-Butyl 3-((3-iodo-1H-pyrazol-4-yl)methyl)pyrrolidine-1-carboxylate

Cat. No.: B15279857
M. Wt: 377.22 g/mol
InChI Key: LZOQCLJVXYFXCJ-UHFFFAOYSA-N
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Description

tert-Butyl 3-((3-iodo-1H-pyrazol-4-yl)methyl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrazole ring substituted with an iodine atom, a pyrrolidine ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((3-iodo-1H-pyrazol-4-yl)methyl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, which can be achieved through the acylation of tert-butyl 3-(methylamino)but-2-enoate using fluorinated acetic acid anhydrides. The resulting product is then reacted with alkyl hydrazines to form the pyrazole ring Finally, the pyrrolidine ring is introduced through cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((3-iodo-1H-pyrazol-4-yl)methyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-((3-iodo-1H-pyrazol-4-yl)methyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

The pyrazole ring is a common motif in many biologically active compounds, and the presence of the iodine atom can enhance the compound’s bioavailability and binding affinity to certain biological targets .

Industry

In the industrial sector, this compound can be used in the development of new materials and catalysts. Its unique structure allows for the creation of polymers and other materials with specific properties .

Mechanism of Action

The mechanism of action of tert-Butyl 3-((3-iodo-1H-pyrazol-4-yl)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes and receptors, modulating their activity. The iodine atom can enhance the compound’s binding affinity through halogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-((3-iodo-1H-pyrazol-4-yl)methyl)pyrrolidine-1-carboxylate is unique due to the presence of the iodine atom in the pyrazole ring, which can enhance its biological activity and binding affinity. Additionally, the combination of the pyrazole and pyrrolidine rings provides a versatile scaffold for the development of new compounds with diverse applications .

Properties

Molecular Formula

C13H20IN3O2

Molecular Weight

377.22 g/mol

IUPAC Name

tert-butyl 3-[(5-iodo-1H-pyrazol-4-yl)methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H20IN3O2/c1-13(2,3)19-12(18)17-5-4-9(8-17)6-10-7-15-16-11(10)14/h7,9H,4-6,8H2,1-3H3,(H,15,16)

InChI Key

LZOQCLJVXYFXCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CC2=C(NN=C2)I

Origin of Product

United States

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